
1,4-Dibromo-2,3-difluorobenzene
描述
1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring. The unique positioning of these substituents imparts distinct physical and chemical properties to the molecule, which can be exploited in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene, demonstrating the feasibility of such substitutions in the presence of multiple fluorine atoms . Although this does not directly describe the synthesis of 1,4-dibromo-2,3-difluorobenzene, it provides insight into the synthetic strategies that could be employed for its production, such as halogen exchange reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is significantly influenced by the type and position of halogen substituents. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around the phosphorus atoms due to steric hindrance . Similarly, the structure of 1,4-dibromo-2,3-difluorobenzene would be expected to show unique characteristics due to the presence of bromine and fluorine atoms, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Halogenated benzenes participate in a variety of chemical reactions. The reactivity of such compounds can be manipulated by the choice of substituents, as seen in the synthesis of bis(phosphino) derivatives and their subsequent reactions to form crowded and electronically distinct molecules . The presence of bromine in 1,4-dibromo-2,3-difluorobenzene suggests potential reactivity in further substitution reactions, where bromine could be replaced by other nucleophiles or serve as a leaving group in coupling reactions.
Physical and Chemical Properties Analysis
The physical properties of dibromobenzenes are influenced by their molecular symmetry and the presence of halogen bonds. For instance, 1,4-dibromobenzene has a higher melting point compared to its isomers, which is attributed to its molecular symmetry and the frequency of Br...Br halogen bonds . This suggests that 1,4-dibromo-2,3-difluorobenzene would also exhibit distinct melting points and solid-state structures, which could be compared to its isomeric counterparts to understand the influence of fluorine substituents on its physical properties.
科学研究应用
Application 1: Photovoltaic Applications
- Summary of the Application : 1,4-Dibromo-2,3-difluorobenzene has been used in the molecular-level architectural design of benzothiadiazole-based polymers for photovoltaic applications .
- Methods of Application : The synthesis involved various reagents and solvents obtained from commercial suppliers and used without further purification. The properties of the polymers were determined by various methods including gel permeation chromatography (GPC), thermogravimetric analysis, and atomic force microscopy (AFM) .
Application 2: Synthesis of Potent CGRP Receptor Antagonist
- Summary of the Application : 1-Bromo-2,3-difluorobenzene, a compound similar to 1,4-Dibromo-2,3-difluorobenzene, has been used in the synthesis of a potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) .
- Methods of Application : The document does not provide specific details about the methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific details about the results or outcomes obtained .
Application 3: Preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes
- Summary of the Application : 1,4-Dibromo-2,5-difluorobenzene, a compound similar to 1,4-Dibromo-2,3-difluorobenzene, has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes .
- Methods of Application : The document does not provide specific details about the methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific details about the results or outcomes obtained .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
1,4-Dibromo-2,3-difluorobenzene is used in the synthesis of conjugated polymers for organic photovoltaics , indicating its potential use in the development of organic solar cells. It is also used in the preparation of various biologically active compounds , suggesting its potential applications in medicinal chemistry.
属性
IUPAC Name |
1,4-dibromo-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXGEFSBDPGCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594083 | |
| Record name | 1,4-Dibromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-difluorobenzene | |
CAS RN |
156682-52-9 | |
| Record name | 1,4-Dibromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



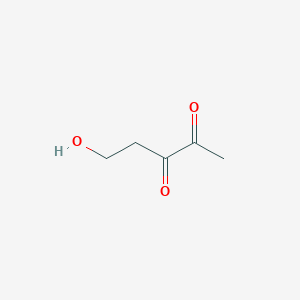
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)



![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

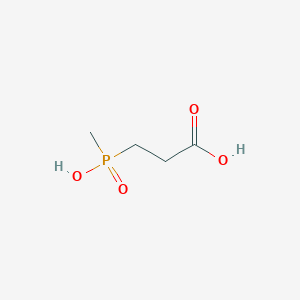

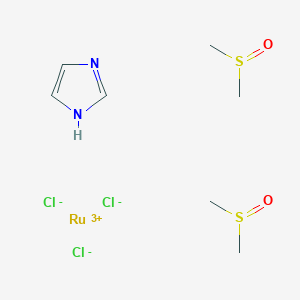
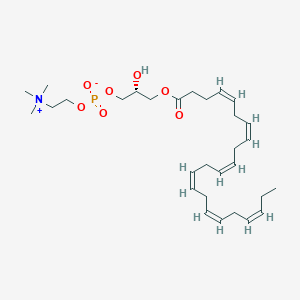
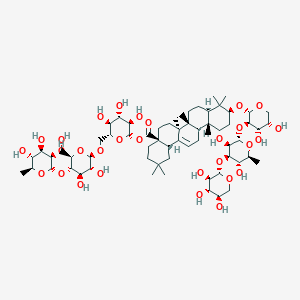
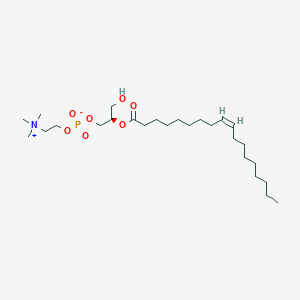
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)